molecular formula C10H10N2OS2 B2444222 N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 854067-76-8

N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2444222
CAS No.: 854067-76-8
M. Wt: 238.32
InChI Key: TUKFUPRPMSMENK-UHFFFAOYSA-N
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Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, characterized by the presence of a thiazole ring fused with a benzene ring

Scientific Research Applications

N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide has diverse applications in scientific research:

Future Directions

Given the diverse biological activities exhibited by benzothiazole derivatives, future research in this area is likely to focus on the synthesis of new derivatives and the exploration of their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylthiol to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)acetamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
  • N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

Comparison: N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for specific applications .

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-6(13)11-10-12-8-4-3-7(14-2)5-9(8)15-10/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKFUPRPMSMENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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